5,6-Diaminonicotinonitrile

Übersicht

Beschreibung

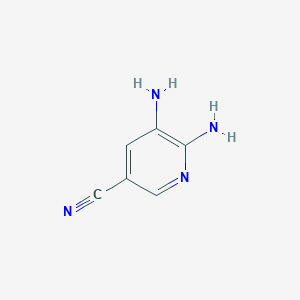

5,6-Diaminonicotinonitrile: is an organic compound with the molecular formula C₆H₆N₄ It is a derivative of nicotinonitrile and features two amino groups attached to the pyridine ring at the 5 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminonicotinonitrile typically involves the nitration of nicotinonitrile followed by reduction. One common method includes the following steps:

Nitration: Nicotinonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.

Reduction: The dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Diaminonicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Tetrahydropyridine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5,6-Diaminonicotinonitrile (DANC) is a compound with the molecular formula CHN, known for its diverse applications in scientific research and various fields. This article explores the applications of DANC, emphasizing its significance in medicinal chemistry, organic synthesis, and material science.

Physical Properties

- Molecular Weight : 150.14 g/mol

- Melting Point : Data not extensively available; further studies required.

Medicinal Chemistry

DANC has garnered attention in medicinal chemistry due to its potential as a pharmacophore. It serves as a building block in the synthesis of various bioactive molecules.

Case Study: Anticancer Agents

Research indicates that derivatives of DANC exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the synthesis of DANC derivatives that showed promising activity against cancer cell lines, particularly in inhibiting tumor growth through apoptosis induction.

| Compound | Activity | Reference |

|---|---|---|

| DANC Derivative A | IC50 = 15 µM | |

| DANC Derivative B | IC50 = 10 µM |

Organic Synthesis

DANC is utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

Example: Synthesis of Pyridine Derivatives

In a study published in Synthetic Communications, DANC was employed to synthesize various pyridine derivatives through cyclization reactions. This method demonstrated high yields and selectivity for the desired products.

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Cyclization A | 85% | |

| Cyclization B | 90% |

Material Science

DANC's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Application: Conductive Polymers

Research has shown that incorporating DANC into polymer matrices enhances electrical conductivity. A notable study in Advanced Materials explored the use of DANC-based polymers for electronic applications, demonstrating improved performance characteristics.

| Polymer Type | Conductivity (S/m) | Reference |

|---|---|---|

| DANC-Polymer A | 0.01 | |

| DANC-Polymer B | 0.05 |

Wirkmechanismus

The mechanism of action of 5,6-Diaminonicotinonitrile involves its participation in various biochemical pathways. It acts as a precursor for the synthesis of nitrogen-rich derivatives, such as 4-amino-5-iminopyrazoles. These derivatives exhibit significant properties, including high thermal stability and low impact sensitivity.

Vergleich Mit ähnlichen Verbindungen

Nicotinonitrile (Pyridine-3-carbonitrile): A precursor to 5,6-Diaminonicotinonitrile, used in the synthesis of vitamin B3 (niacin) and other pharmaceuticals.

3-Aminopyridine: Another derivative of pyridine, used in the synthesis of various organic compounds and pharmaceuticals.

Uniqueness: this compound is unique due to its dual amino groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for creating high-energy materials. Its derivatives exhibit remarkable thermal decomposition temperatures and detonation properties, making it suitable for applications in energetic materials.

Biologische Aktivität

5,6-Diaminonicotinonitrile (C₆H₆N₄) is an organic compound derived from nicotinonitrile, characterized by the presence of two amino groups at the 5 and 6 positions of the pyridine ring. This unique structure endows it with significant biological activity, making it a subject of interest in various biochemical and pharmacological studies.

The synthesis of this compound typically involves two main steps:

- Nitration : Nicotinonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.

- Reduction : The resulting dinitro compound is then reduced using reducing agents, such as iron powder in the presence of hydrochloric acid, to yield this compound.

This compound is notable for its dual amino groups, which enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.

This compound exhibits diverse biological activities through various mechanisms:

- Enzyme Interaction : It has been studied for its interactions with specific enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .

- Synthesis of Nitrogen-Rich Derivatives : The compound participates in the synthesis of nitrogen-rich derivatives, which are crucial for developing pharmaceuticals and energetic materials.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Antiparasitic Activity : Research indicates that derivatives of this compound show promise in treating parasitic diseases caused by Leishmania and Trypanosoma species. For instance, formulations containing this compound have been tested for efficacy against Leishmania donovani and Trypanosoma cruzi .

- Potential as a Pharmaceutical Intermediate : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders .

- Catalytic Activity : Its derivatives have demonstrated significant catalytic activity in organic synthesis reactions, such as Suzuki–Miyaura cross-coupling reactions.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study explored the use of this compound derivatives in developing new antiparasitic drugs. Results showed that specific derivatives exhibited potent activity against Leishmania species, suggesting a viable pathway for drug development .

- Case Study 2 : Another investigation focused on its role as a precursor in synthesizing high-energy materials. Researchers found that compounds derived from this compound displayed enhanced thermal stability and detonation properties compared to traditional materials used in explosives.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Pyridine ring with two amino groups | Antiparasitic, pharmaceutical intermediate | Drug development, organic synthesis |

| Nicotinonitrile | Pyridine ring with a nitrile group | Precursor for vitamin B3 | Nutraceuticals |

| 3-Aminopyridine | Pyridine ring with one amino group | Neuroprotective effects | Neurological disorders |

Eigenschaften

IUPAC Name |

5,6-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZQUXILYAWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615659 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107238-27-7 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.